DEHS acts as a plasticizer, improving the flexibility and workability of polymers. In scientific research, it's used to prepare membranes for various applications. For instance, DEHS can be incorporated into poly(vinyl chloride) (PVC) membranes for sensor development []. These membranes can be used in studies of ion transport, separation processes, and biomolecule detection.
Due to its good thermal stability and lubricating properties, DEHS finds application as a pressure transmitting fluid (PTF) in scientific instruments. Its role is crucial in hydraulically operated devices, pressure gauges, and high-pressure balances used in various research settings [].
DEHS exhibits good solvent properties for various organic compounds. This makes it useful as a solvent or extraction medium in scientific research. For example, DEHS can be used to extract organic pollutants from environmental samples or biological materials for further analysis [].
Limited research suggests DEHS might have potential applications in the biomedical field. Studies have explored its use in the development of drug delivery systems and as a lubricant for medical devices [, ]. However, more research is required to fully understand its safety and efficacy in these areas.
Bis(2-ethylhexyl) sebacate is a synthetic diester derived from sebacic acid and 2-ethylhexanol, with the molecular formula C26H50O4 and a molecular weight of approximately 426.67 g/mol. This compound appears as a clear, pale yellow liquid with a mild odor and is insoluble in water. It has a melting point of -55 °C and a boiling point of 212 °C at 1 mm Hg. Its density is reported to be around 0.914 g/mL at 25 °C, and it exhibits a viscosity of 23 mm²/s .
This compound is recognized for its role as a plasticizer, which enhances the flexibility and durability of materials, particularly in polymer applications. It is also utilized in various industries, including aerospace, automotive, and manufacturing, due to its favorable properties as a lubricant and intermediate in organic synthesis .
As an ester, bis(2-ethylhexyl) sebacate can undergo hydrolysis in the presence of acids or bases, leading to the formation of its constituent alcohol (2-ethylhexanol) and acid (sebacic acid). The reaction can be summarized as follows:
The compound can also react vigorously with strong oxidizing agents, producing exothermic reactions that may pose fire hazards . In addition, it has been noted that bis(2-ethylhexyl) sebacate can react with caustic solutions, generating heat and potentially flammable hydrogen when mixed with alkali metals and hydrides .
The synthesis of bis(2-ethylhexyl) sebacate can be achieved through the esterification of sebacic acid with 2-ethylhexanol. This reaction typically occurs under high-pressure conditions without the need for external catalysts, making it an economically viable and environmentally friendly method. The kinetics of this non-catalytic synthesis have shown that equilibrium conversion can be reached within an hour at temperatures around 523 K .
Bis(2-ethylhexyl) sebacate is widely used across various applications:
Several compounds share structural similarities with bis(2-ethylhexyl) sebacate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dioctyl sebacate | C22H46O4 | Commonly used plasticizer; similar properties |
Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used plasticizer; potential endocrine disruptor |
Bis(2-ethylhexyl) adipate | C24H46O4 | Used as a plasticizer; slightly different chain length |
Bis(2-ethylhexyl) decanedioate | C26H50O4 | Similar structure; used in similar applications |
While these compounds exhibit comparable chemical properties and applications as plasticizers or lubricants, bis(2-ethylhexyl) sebacate is distinguished by its specific esterification from sebacic acid and 2-ethylhexanol, which imparts unique characteristics suitable for particular industrial uses .
Bis(2-ethylhexyl) sebacate represents a symmetric diester compound formed through the esterification of sebacic acid (decanedioic acid) with 2-ethylhexanol [1] [2]. The molecular formula C₂₆H₅₀O₄ corresponds to a molecular weight of 426.67-426.68 g/mol, with the systematic IUPAC nomenclature being bis(2-ethylhexyl) decanedioate [1] [3].
The compound exhibits structural complexity arising from the branched 2-ethylhexyl substituents attached to the linear ten-carbon dicarboxylic acid backbone [1] [4]. Each 2-ethylhexyl group contains a secondary carbon center bearing an ethyl branch, introducing stereochemical considerations. The molecule possesses two chiral centers located at the branching points of the 2-ethylhexyl moieties, theoretically allowing for the existence of stereoisomers [5].
The structural distinction between bis(2-ethylhexyl) sebacate and dioctyl sebacate requires clarification. While these terms are frequently used interchangeably in literature, bis(2-ethylhexyl) sebacate specifically refers to the branched isomer with 2-ethylhexyl substituents, whereas dioctyl sebacate technically denotes the straight-chain octyl ester derivative [5]. The branched architecture of bis(2-ethylhexyl) sebacate significantly influences its physicochemical properties compared to linear analogues.
The molecule adopts an extended conformation in solution, with the sebacate backbone providing structural rigidity while the branched alkyl chains contribute to flexibility and hydrophobic character [1]. The ester linkages (-COO-) serve as polar regions within the predominantly hydrophobic molecular framework, establishing intramolecular and intermolecular interactions that govern the compound's phase behavior.
The thermodynamic profile of bis(2-ethylhexyl) sebacate demonstrates characteristics typical of long-chain ester compounds with significant temperature-dependent behavior. The melting point exhibits variation across different sources, ranging from -48°C to -67°C, with the most commonly reported value being -67°C [6] [7] [8]. This relatively low melting point reflects the molecular architecture, where branched alkyl substituents disrupt crystalline packing efficiency.
The boiling point demonstrates substantial pressure dependence, with values ranging from 212°C at reduced pressure (1 mmHg) to 377°C at atmospheric pressure [9] [6] [8]. This wide range underscores the compound's low volatility characteristics, making it suitable for high-temperature applications. The flash point ranges from 200°C to 228°C, indicating relatively high thermal stability [6] [8] [10].
Density measurements consistently report values between 0.91-0.919 g/mL at 20°C and 0.914 g/cm³ at 25°C [9] [6] [11] [10]. The refractive index at 20°C ranges from 1.446 to 1.455, reflecting the compound's optical properties [12] [10]. Vapor pressure remains extremely low at <0.01 hPa at 20°C, confirming the compound's non-volatile nature [8] [13].
Critical property calculations using Joback group contribution methods provide insight into the compound's supercritical behavior. The critical temperature of 1162.69 K, critical pressure of 769.04 kPa, and critical volume of 1.528 m³/kmol establish the boundaries for phase transitions [14]. The standard enthalpy of formation in the gas phase (-1080.13 kJ/mol) and Gibbs free energy of formation (-304.68 kJ/mol) indicate thermodynamic stability [14].
The compound exhibits temperature-dependent viscosity behavior following Arrhenius-type relationships. Dynamic viscosity decreases from 0.0420 Pa·s at 5°C to 0.0067 Pa·s at 55°C, demonstrating significant temperature sensitivity [14] [15]. This viscosity-temperature relationship proves crucial for industrial applications requiring consistent flow properties across temperature ranges.
Heat capacity calculations reveal ideal gas values of 1345.96 J/mol·K at 946 K, increasing to 1448.19 J/mol·K at 1163 K [14]. The enthalpy of fusion (61.62 kJ/mol) and vaporization (91.01 kJ/mol) provide quantitative measures of phase transition energetics [14].
Surface tension measurements indicate a value of 3.2 × 10⁻² N/m, reflecting the compound's interfacial properties [16]. Solubility characteristics demonstrate hydrophobic behavior with water solubility limited to <0.1-0.2 g/L at 20°C, while showing complete miscibility with organic solvents including benzene, acetone, and ethanol [6] [17].
Comprehensive spectroscopic analysis provides definitive structural confirmation and quantitative analytical capabilities for bis(2-ethylhexyl) sebacate through multiple analytical techniques.
Fourier Transform Infrared Spectroscopy (FTIR)
The infrared spectrum exhibits characteristic absorption bands corresponding to the ester functional groups and aliphatic framework [18] [19]. The most prominent feature appears as a very strong absorption in the 1735-1750 cm⁻¹ region, attributed to the C=O stretching vibration of the ester carbonyl groups [18] [19]. This band's position and intensity serve as diagnostic indicators for ester identification and purity assessment.
Aliphatic C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region, reflecting the extensive alkyl substitution [18] [19]. Medium-intensity bands at 1450-1470 cm⁻¹ and 1350-1380 cm⁻¹ correspond to C-H bending vibrations of the alkyl chains. The C-O stretching region shows strong absorptions at 1150-1200 cm⁻¹ for the ester linkage and medium-intensity bands at 1000-1100 cm⁻¹ for alcohol-derived C-O stretching [18] [19].
Long alkyl chain characteristics appear as medium-intensity C-H rocking vibrations at 720-750 cm⁻¹, providing structural information about the extended aliphatic framework [18] [19]. The spectral pattern remains consistent with the symmetric diester structure and serves as a fingerprint for compound identification.
Nuclear Magnetic Resonance Spectroscopy (NMR)
¹H NMR spectroscopy reveals distinct resonance patterns consistent with the branched ester structure [20]. The ester methylene protons (-OCH₂-) appear as closely spaced signals at 3.991 and 3.981 ppm, reflecting the chemical environment adjacent to the electron-withdrawing ester oxygen [20]. The α-carbonyl methylene protons (-CH₂CO-) resonate at 2.294 ppm, consistent with their proximity to the electron-withdrawing carbonyl group [20].
The extensive aliphatic framework generates multiple overlapping signals in the 1.28-1.62 ppm region, representing the various methylene environments within the alkyl chains [20]. Terminal methyl groups appear at 0.89 ppm, characteristic of primary carbons in saturated hydrocarbon chains [20].
¹³C NMR spectroscopy provides detailed carbon environment information [20]. The carbonyl carbon appears at 173.85 ppm with moderate intensity (360), confirming the ester functionality [20]. The ester-bonded methylene carbon resonates at 66.70 ppm with high intensity (633), reflecting its unique chemical environment [20].
The branched carbon center appears at 38.97 ppm (intensity 614), while the α-carbonyl methylene carbon resonates at 34.44 ppm (intensity 565) [20]. Multiple aliphatic carbon signals appear throughout the 23-30 ppm region, with the most intense signal at 29.16 ppm (intensity 1000) representing overlapping methylene carbons in the alkyl chains [20].
Terminal and branched methyl carbons appear at 14.00 ppm (intensity 555) and 11.02 ppm (intensity 593), respectively, providing structural confirmation of the 2-ethylhexyl substituents [20].
Mass Spectrometry (MS)
Mass spectrometric analysis reveals characteristic fragmentation patterns that confirm the molecular structure and provide analytical utility [21] [22]. The molecular ion peak appears at m/z 426, corresponding to the intact molecular weight [21] [22].
The base peak appears at m/z 185 (99.99% relative intensity), resulting from loss of the 2-ethylhexyl group with subsequent rearrangement [21] [22]. This fragmentation represents the most favorable dissociation pathway under electron impact conditions.
Secondary fragmentation produces significant peaks at m/z 112 (38.60% relative intensity) from sebacate chain fragmentation, m/z 71 (39.50% relative intensity) corresponding to the 2-ethylhexyl fragment (C₅H₁₁⁺), m/z 70 (50.70% relative intensity) from chain and oxygen-containing fragments (C₄H₆O⁺), and m/z 56 (69.50% relative intensity) representing aliphatic fragments (C₄H₈⁺) [21] [22].
The fragmentation pattern demonstrates preferential cleavage at the ester linkages and within the branched alkyl substituents, consistent with the molecular architecture. These spectral characteristics provide definitive identification capabilities and quantitative analytical methods for purity assessment and structural confirmation [21] [22].